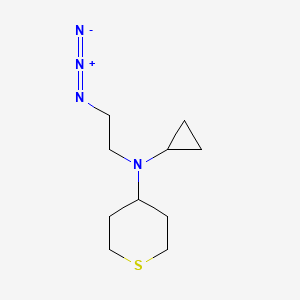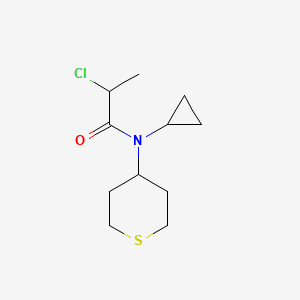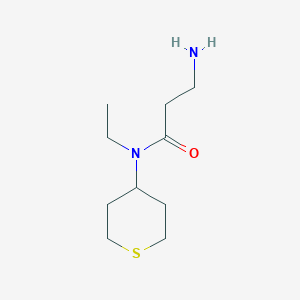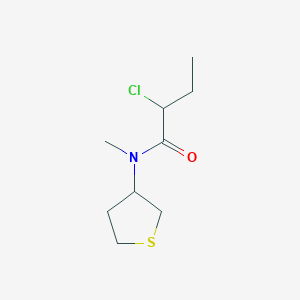![molecular formula C13H12N4 B1490408 6-cyclopropyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098140-42-0](/img/structure/B1490408.png)
6-cyclopropyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-Cyclopropyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole (CIP) is a novel heterocyclic compound that has been developed for use in various scientific research applications. CIP is a member of the imidazopyridine family of compounds and has been studied for its potential applications in organic synthesis, drug discovery, and cell signaling. CIP has a wide range of biochemical and physiological effects that make it an attractive compound for use in laboratory experiments.
Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
The compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy as it can halt the proliferation of tumor cells. Studies have shown that derivatives of this compound exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range .
Antimicrobial Activity
Imidazole derivatives, including the core structure of the compound , have been reported to possess a broad range of antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains, showing potential as antibacterial and antifungal agents .
Anti-Tuberculosis Potential
Compounds with a similar imidazo[1,2-b]pyrazole scaffold have been synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis. The structural features of these compounds contribute to their ability to combat tuberculosis, a disease that poses a significant global health challenge .
Antiviral Properties
The imidazole ring, which is part of the compound’s structure, is known for its antiviral properties. Derivatives of imidazole have been used in the synthesis of compounds with potential antiviral activities, which could be explored for the compound as well .
Anti-Inflammatory and Analgesic Effects
Imidazole-containing compounds have demonstrated anti-inflammatory and analgesic effects. These properties make them valuable in the development of new medications for treating pain and inflammation-related conditions .
Antidiabetic Applications
The imidazole moiety is also associated with antidiabetic activity. Compounds featuring this structure have been investigated for their potential to act as antidiabetic agents, providing a new avenue for diabetes treatment .
Anti-Fibrotic Activity
Research has indicated that certain pyridinyl-pyrimidine derivatives exhibit anti-fibrotic activity. Given the structural similarity, the compound “6-cyclopropyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole” could also be explored for its potential to treat fibrotic diseases .
Enzymatic Inhibitory Activity
The compound has shown promise in inhibiting specific enzymes that are implicated in disease processes. For instance, its ability to inhibit CDK2 suggests potential applications in targeting other enzymes involved in pathological conditions .
properties
IUPAC Name |
6-cyclopropyl-7-pyridin-2-yl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-6-14-10(3-1)11-12(9-4-5-9)16-17-8-7-15-13(11)17/h1-3,6-9,16H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPNRNOZGZGIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



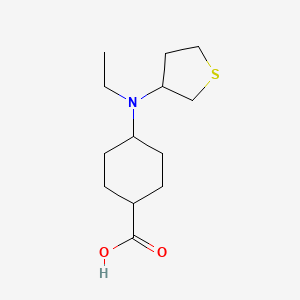

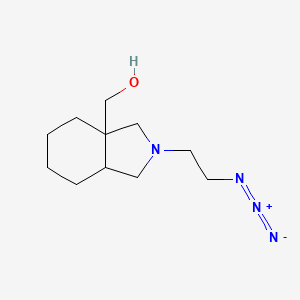
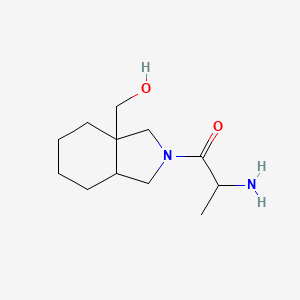
![(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1490333.png)
![3a-(Hydroxymethyl)-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490334.png)
